molecular formula C10H20O4Si B14272902 Dimethoxybis(oxolan-3-yl)silane CAS No. 158069-53-5

Dimethoxybis(oxolan-3-yl)silane

Cat. No.: B14272902
CAS No.: 158069-53-5
M. Wt: 232.35 g/mol
InChI Key: OZHHRZNFKCUDEG-UHFFFAOYSA-N
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Description

Dimethoxybis(oxolan-3-yl)silane is an organosilicon compound with the molecular formula C10H20O4Si. It is a versatile chemical used in various fields due to its unique properties, which include the ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the production of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxybis(oxolan-3-yl)silane can be synthesized through the reaction of oxolan-3-ol with dimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The process involves the formation of a silicon-oxygen bond, resulting in the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out in a solvent such as toluene or hexane, and the product is purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethoxybis(oxolan-3-yl)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

Dimethoxybis(oxolan-3-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Utilized in the development of drug delivery systems and medical coatings.

    Industry: Applied in the production of advanced coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of dimethoxybis(oxolan-3-yl)silane involves the formation of strong silicon-oxygen bonds with both organic and inorganic substrates. This bonding capability is due to the presence of reactive methoxy groups that can undergo hydrolysis and condensation reactions. The compound can also form stable siloxane networks, which contribute to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethoxydiphenylsilane
  • Trimethoxysilane
  • Tetramethoxysilane

Uniqueness

Dimethoxybis(oxolan-3-yl)silane is unique due to its ability to form strong bonds with both organic and inorganic materials, making it highly versatile. Its oxolan-3-yl groups provide additional reactivity and compatibility with various substrates, setting it apart from other similar compounds.

Properties

CAS No.

158069-53-5

Molecular Formula

C10H20O4Si

Molecular Weight

232.35 g/mol

IUPAC Name

dimethoxy-bis(oxolan-3-yl)silane

InChI

InChI=1S/C10H20O4Si/c1-11-15(12-2,9-3-5-13-7-9)10-4-6-14-8-10/h9-10H,3-8H2,1-2H3

InChI Key

OZHHRZNFKCUDEG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CCOC1)(C2CCOC2)OC

Origin of Product

United States

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